4-Chloro-6-hydroxynicotinic acid

概要

説明

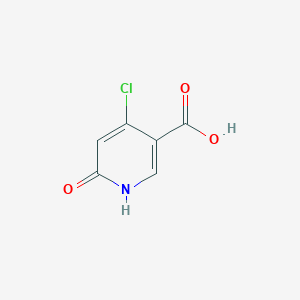

4-Chloro-6-hydroxynicotinic acid is a derivative of nicotinic acid, which is also known as niacin or vitamin B3. This compound is characterized by the presence of a chlorine atom at the 4-position and a hydroxyl group at the 6-position on the pyridine ring. It has the molecular formula C6H4ClNO3 and is known for its various applications in scientific research and industry .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-hydroxynicotinic acid can be achieved through several methods. One common method involves the chlorination of 6-hydroxynicotinic acid. The reaction typically involves the use of thionyl chloride or phosphorus oxychloride as chlorinating agents under controlled conditions .

Another method involves the decarboxylation of 6-hydroxy-2,3-pyridinedicarboxylic acid, followed by chlorination. This method provides a high yield of the desired product .

Industrial Production Methods

Industrial production of this compound often involves large-scale chlorination processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings .

化学反応の分析

Oxidation

The hydroxyl group at the 6-position can be oxidized to a carbonyl group using agents like potassium permanganate or chromium trioxide, forming 4-chloro-6-oxonicotinic acid. This reaction is pH-dependent and often proceeds in aqueous or alcoholic media.

Reduction

Reduction of the hydroxyl group with agents such as sodium borohydride or lithium aluminum hydride yields 4-chloro-6-hydroxypyridine. The carboxyl group may also be reduced to a hydroxymethyl group under strong reducing conditions.

Decarboxylative Hydroxylation

Enzymatic studies on structurally related compounds reveal that flavin-dependent monooxygenases (e.g., NicC) catalyze decarboxylative hydroxylation. For instance:

-

5-Chloro-6-hydroxynicotinic acid is converted to 3-chloro-2,5-dihydroxypyridine via NicC-mediated decarboxylation .

-

While 4C6HNA has not been explicitly studied in this context, its structural similarity suggests potential for analogous enzymatic reactions.

Coupling Reactions

4C6HNA participates in cross-coupling reactions, such as Suzuki-Miyaura coupling , facilitated by palladium catalysts. These reactions enable the formation of biaryl structures, expanding its utility in synthesizing complex organic molecules.

pH-Dependent Reactivity

The ionization state of 4C6HNA significantly impacts its reactivity:

-

Acidic conditions : Protonation of the pyridine nitrogen enhances electrophilic substitution at the 4-position.

-

Basic conditions : Deprotonation of the hydroxyl group facilitates oxidation and coupling reactions.

Solubility studies on hydroxynicotinic acids indicate that 4C6HNA’s reactivity is optimized in polar solvents like water or ethanol, where intramolecular hydrogen bonding stabilizes intermediates .

Structural and Energetic Considerations

The chlorine atom’s electron-withdrawing effect increases the electrophilicity of the 4-position, making it susceptible to nucleophilic attack. Computational studies on related compounds (e.g., 5-chloro-6-hydroxynicotinic acid) confirm that tautomeric forms and crystal packing influence reaction pathways .

科学的研究の応用

Scientific Research Applications

4-Chloro-6-hydroxynicotinic acid has several notable applications across different scientific domains:

Chemistry

- Building Block in Organic Synthesis: It serves as an essential precursor for synthesizing more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology

- Biological Activity Studies: Research indicates potential antimicrobial and anticancer properties. The compound's ability to modify biochemical pathways makes it a candidate for therapeutic development.

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Antimicrobial | Inhibits growth of various bacterial strains | |

| Anticancer | Potential to modify pathways involved in cancer progression | |

| Enzyme Inhibition | May inhibit specific enzymes linked to metabolic processes |

Medicine

- Drug Development: Investigated for its potential use as an enzyme inhibitor, which could lead to new therapeutic targets for treating various diseases, including neurological disorders and infections.

Agricultural Chemistry

- Agrochemical Production: Utilized in the synthesis of herbicides and pesticides, contributing to agricultural productivity.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of 4C6HNA against Escherichia coli and Staphylococcus aureus. Results indicated a significant reduction in bacterial viability, suggesting its potential as a therapeutic agent against bacterial infections.

Case Study 2: Enzyme Inhibition

Preliminary investigations have shown that 4C6HNA may act as an inhibitor for certain enzymes involved in metabolic pathways. This property could be leveraged to develop novel drugs targeting metabolic disorders.

作用機序

The mechanism of action of 4-Chloro-6-hydroxynicotinic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites. This binding can interfere with the enzyme’s normal function, leading to a decrease in its activity . The exact molecular pathways involved depend on the specific enzyme and the context of its use.

類似化合物との比較

4-Chloro-6-hydroxynicotinic acid can be compared with other hydroxynicotinic acid derivatives, such as:

- 2-Hydroxynicotinic acid

- 4-Hydroxynicotinic acid

- 5-Hydroxynicotinic acid

- 6-Hydroxynicotinic acid

- 5-Chloro-6-hydroxynicotinic acid

Uniqueness

The presence of both a chlorine atom and a hydroxyl group on the pyridine ring makes this compound unique. This combination of functional groups allows for a diverse range of chemical reactions and applications .

生物活性

4-Chloro-6-hydroxynicotinic acid (4C6HNA) is an organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound features a chlorinated pyridine ring with a hydroxyl group at the sixth position. Its molecular formula is CHClNO, and it has a molecular weight of approximately 173.55 g/mol. The unique structure contributes to its varied chemical properties and biological activities, making it a subject of interest in pharmaceutical research .

The exact mechanism of action for 4C6HNA remains largely unexplored; however, it is believed to interact with various biochemical pathways due to the presence of hydroxyl and carboxyl functional groups. These interactions may influence enzyme activity, cellular signaling, and metabolic processes.

Biochemical Pathways

- Nicotinic Acid Metabolism : 4C6HNA is involved in the metabolism of nicotinic acid (niacin), which is crucial for cellular energy metabolism . It serves as an intermediate in the degradation pathway of nicotinic acid, highlighting its role in metabolic regulation.

- Enzyme Inhibition : Preliminary studies suggest that 4C6HNA may act as an inhibitor for certain enzymes, potentially providing new therapeutic targets .

Antimicrobial Properties

Research indicates that 4C6HNA exhibits significant antimicrobial activity. It has been studied for its potential to inhibit the growth of various bacterial strains, making it a candidate for developing new antimicrobial agents .

Anticancer Potential

Emerging studies suggest that 4C6HNA may possess anticancer properties. Its ability to modify biological pathways could lead to the development of novel cancer therapeutics. However, specific studies detailing its efficacy against cancer cells are still required .

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Antimicrobial | Inhibits growth of various bacterial strains | , |

| Anticancer | Potential to modify pathways involved in cancer progression | |

| Enzyme Inhibition | May inhibit specific enzymes linked to metabolic processes |

Case Study: Antimicrobial Activity

A study investigated the antimicrobial efficacy of 4C6HNA against Escherichia coli and Staphylococcus aureus. The results showed a significant reduction in bacterial viability when treated with varying concentrations of 4C6HNA, suggesting its potential as a therapeutic agent against bacterial infections.

Pharmacokinetics

The pharmacokinetic profile of 4C6HNA indicates good membrane permeability due to its lipophilicity, which may enhance its bioavailability in biological systems . The solubility and stability of the compound can be influenced by environmental factors such as pH, which can affect its therapeutic efficacy.

Future Directions

Research on this compound is still in its early stages. Future studies should focus on:

- Detailed mechanistic studies to elucidate its mode of action.

- Clinical trials to assess its safety and effectiveness in humans.

- Exploration of its potential as a synthetic analogue for nicotinamide adenine dinucleotide (NAD+), which could provide insights into cellular metabolism and signaling pathways .

特性

IUPAC Name |

4-chloro-6-oxo-1H-pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClNO3/c7-4-1-5(9)8-2-3(4)6(10)11/h1-2H,(H,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHAMXXDHIPPOHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CNC1=O)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70597775 | |

| Record name | 4-Chloro-6-oxo-1,6-dihydropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70597775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73038-85-4 | |

| Record name | 4-Chloro-6-oxo-1,6-dihydropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70597775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。